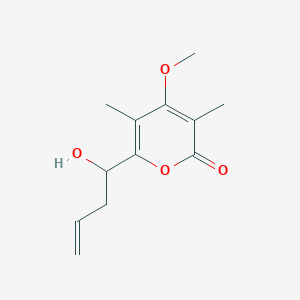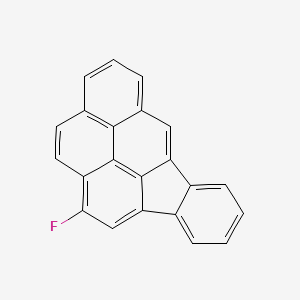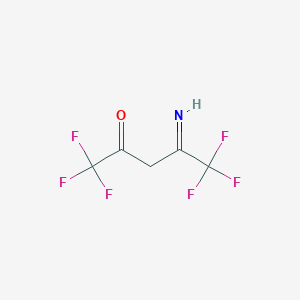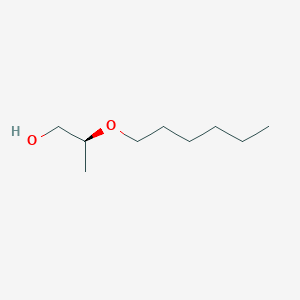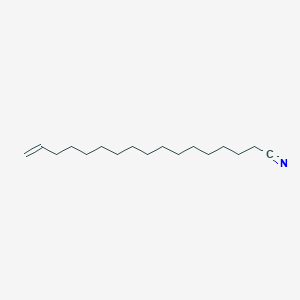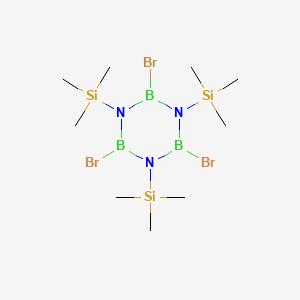
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by the presence of bromine and trimethylsilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane typically involves the bromination of precursor compounds. One efficient route starts with 1,3,5-trimethylbenzene, which undergoes bromination using bromine and aluminum bromide to form 1,3,5-tribromo-2,4,6-trimethylbenzene . This intermediate is then further reacted with trimethylsilyl reagents under controlled conditions to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various organosilicon compounds, while oxidation and reduction reactions would produce different oxidized or reduced derivatives.
科学研究应用
2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organoboron compounds.
Biology: Its unique structure allows for exploration in biochemical studies, particularly in understanding boron-containing compounds’ interactions with biological molecules.
Industry: Used in materials science for developing new materials with specific properties.
作用机制
The mechanism by which 2,4,6-Tribromo-1,3,5-tris(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets through its bromine and trimethylsilyl groups. These interactions can influence various pathways, depending on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, altering their activity.
相似化合物的比较
Similar Compounds
1,3,5-Tribromo-2,4,6-trimethylbenzene: A precursor in the synthesis of the target compound.
Trimethylsilyl derivatives: Compounds containing trimethylsilyl groups with similar reactivity.
Organoboron compounds: Other boron-containing compounds with varying functional groups.
属性
CAS 编号 |
112848-83-6 |
|---|---|
分子式 |
C9H27B3Br3N3Si3 |
分子量 |
533.7 g/mol |
IUPAC 名称 |
trimethyl-[2,4,6-tribromo-3,5-bis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinan-1-yl]silane |
InChI |
InChI=1S/C9H27B3Br3N3Si3/c1-19(2,3)16-10(13)17(20(4,5)6)12(15)18(11(16)14)21(7,8)9/h1-9H3 |
InChI 键 |
IBQDRQIWUARNAW-UHFFFAOYSA-N |
规范 SMILES |
B1(N(B(N(B(N1[Si](C)(C)C)Br)[Si](C)(C)C)Br)[Si](C)(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


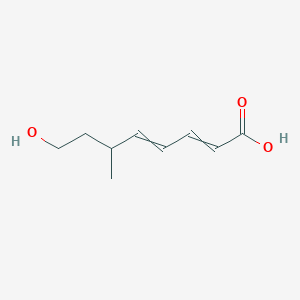
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
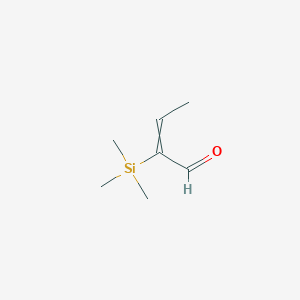
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
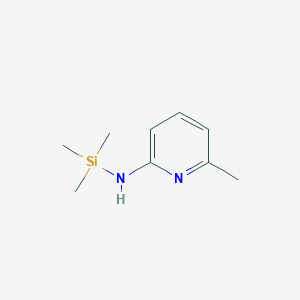
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

